molecular formula C25H32N2O2 B10817438 N-(6-APDB) Fentanyl

N-(6-APDB) Fentanyl

Cat. No.: B10817438
M. Wt: 392.5 g/mol
InChI Key: FCKLMVPDFBDMDA-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic route for N-(6-APDB) Fentanyl involves the modification of the fentanyl structure by introducing a benzofuran ring at the N-terminus.

      Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the public domain. research laboratories may use variations of established fentanyl synthesis protocols.

      Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s regulatory status.

  • Chemical Reactions Analysis

      Reactions: N-(6-APDB) Fentanyl can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These reactions likely involve standard reagents used in organic synthesis, such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophilic substitution conditions.

      Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the starting materials used.

  • Scientific Research Applications

      Chemistry: Researchers study N-(6-APDB) Fentanyl to understand its chemical properties, reactivity, and potential modifications.

      Biology: Investigations may explore its interactions with biological systems, including receptors and enzymes.

      Medicine: Although not approved for medical use, research may uncover potential therapeutic applications or adverse effects.

      Industry: Forensic laboratories use it as a reference standard for identifying and quantifying fentanyl analogs.

  • Mechanism of Action

      Targets: N-(6-APDB) Fentanyl likely interacts with opioid receptors (μ, δ, and κ) in the central nervous system.

      Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.

  • Comparison with Similar Compounds

      Similar Compounds: Other fentanyl analogs, such as N-(6-APB) Fentanyl, share structural features but differ in substituents or functional groups.

      Uniqueness: N-(6-APDB) Fentanyl’s benzofuran moiety distinguishes it from other fentanyl derivatives.

    Properties

    Molecular Formula

    C25H32N2O2

    Molecular Weight

    392.5 g/mol

    IUPAC Name

    N-[1-[1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide

    InChI

    InChI=1S/C25H32N2O2/c1-3-25(28)27(22-7-5-4-6-8-22)23-11-14-26(15-12-23)19(2)17-20-9-10-21-13-16-29-24(21)18-20/h4-10,18-19,23H,3,11-17H2,1-2H3

    InChI Key

    FCKLMVPDFBDMDA-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4

    Origin of Product

    United States

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